molecular formula C59H91N19O26S2 B14446525 Tallysomycin S10B CAS No. 76069-32-4

Tallysomycin S10B

Cat. No.: B14446525
CAS No.: 76069-32-4
M. Wt: 1546.6 g/mol
InChI Key: MCUABSGWIRKSSZ-IZQRLZLVSA-N
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Description

Tallysomycin S10B is a glycopeptide antibiotic and a structural analog of bleomycin. It has shown significant antineoplastic activity, making it a promising candidate for cancer treatment. Unlike bleomycin, this compound has reduced pulmonary toxicity, which makes it a safer alternative for patients .

Preparation Methods

Tallysomycin S10B is produced through a biosynthetic process involving the fermentation of Streptoalloteichus hindustanus. The preparation involves the addition of 1,4-diaminobutane to the cultures, resulting in the formation of this compound. This compound differs from other tallysomycins by the nature of the amine side-chain attached to the 2,4’-bithiozolyl-2,4 carboxylic acid portion of the molecule .

Chemical Reactions Analysis

Tallysomycin S10B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tallysomycin S10B has been extensively studied for its antitumor activity. It has shown efficacy against various murine tumor systems and human tumor xenograft models. In preclinical studies, this compound demonstrated greater potency and reduced lung toxicity compared to bleomycin. It has been used in phase I clinical trials to evaluate its safety and efficacy in patients with non-hematologic neoplasms .

Mechanism of Action

Tallysomycin S10B exerts its effects by binding to DNA and causing strand breaks, leading to cell death. The molecular targets include DNA and associated proteins involved in replication and transcription. The pathways involved in its mechanism of action are similar to those of bleomycin, but with reduced pulmonary toxicity .

Comparison with Similar Compounds

Tallysomycin S10B is compared to other glycopeptide antibiotics such as bleomycin and liblomycin. While bleomycin is known for its significant antitumor activity, its major dose-limiting toxicity is pulmonary fibrosis. This compound, on the other hand, has reduced lung toxicity and slightly greater antineoplastic activity. Liblomycin, another analog, has shown promise in preclinical studies with minimal pulmonary toxicity and minor myelotoxicity .

Properties

CAS No.

76069-32-4

Molecular Formula

C59H91N19O26S2

Molecular Weight

1546.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-(4-aminobutylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)64)23(9-30(62)83)69-11-22(61)47(65)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(66)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(63)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-5-7-60/h12,15-17,19-23,27-29,32,34-45,53,56-58,69,79-82,85-91H,5-11,13-14,60-61,63H2,1-4H3,(H2,62,83)(H2,65,92)(H2,66,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,64,75,77)/t19-,20-,21+,22+,23+,27+,28+,29-,32-,34+,35+,36-,37-,38-,39+,40-,41+,42?,43+,44+,45+,53?,56+,57-,58+/m1/s1

InChI Key

MCUABSGWIRKSSZ-IZQRLZLVSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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